3,5-Dibromobenzyl cyanide
Overview
Description
3,5-Dibromobenzyl cyanide is an organic compound with the molecular formula C8H5Br2N and a molecular weight of 274.94 g/mol . It is characterized by the presence of two bromine atoms attached to the benzene ring at the 3 and 5 positions, and a cyanide group attached to the benzyl carbon. This compound is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
3,5-Dibromobenzyl cyanide can be synthesized through a multi-step process. One common method involves the bromination of benzyl cyanide. The synthetic route typically includes the following steps :
Bromination of Benzyl Cyanide: Benzyl cyanide is treated with bromine in the presence of a catalyst to introduce bromine atoms at the 3 and 5 positions of the benzene ring.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
3,5-Dibromobenzyl cyanide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The cyanide group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride.
Oxidation: The benzyl group can be oxidized to a carboxylic acid or other oxidized forms using oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include bases, acids, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Dibromobenzyl cyanide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is used in biochemical studies to investigate the interactions of cyanide-containing compounds with biological systems.
Medicine: Research into potential therapeutic applications, such as the development of new drugs or treatments, often involves this compound.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Dibromobenzyl cyanide involves its interaction with various molecular targets. The cyanide group can inhibit enzymes by binding to metal ions in the active sites, disrupting normal enzymatic functions. The bromine atoms can also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
3,5-Dibromobenzyl cyanide can be compared with other similar compounds, such as:
Benzyl Cyanide: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
3,4-Dibromobenzyl Cyanide: Has bromine atoms at different positions, leading to different reactivity and applications.
3,5-Dichlorobenzyl Cyanide: Contains chlorine instead of bromine, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and cyanide groups, which confer distinct reactivity and applications.
Properties
IUPAC Name |
2-(3,5-dibromophenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFAWEAQRRJHDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90616437 | |
Record name | (3,5-Dibromophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90616437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188347-48-0 | |
Record name | (3,5-Dibromophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90616437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3,5-Dibromophenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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